molecular formula C12H27NO B1219559 1-Decanamine, N,N-dimethyl-, N-oxide CAS No. 2605-79-0

1-Decanamine, N,N-dimethyl-, N-oxide

Cat. No. B1219559
CAS RN: 2605-79-0
M. Wt: 201.35 g/mol
InChI Key: ZRKZFNZPJKEWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decanamine, N,N-dimethyl-, N-oxide, also known as decylamine oxide, is a chemical compound . It is also referred to as Capric dimethyl amine oxide, Decyl dimethyl amine oxide, and Decylamine-N,N-Dimethyl-N-Oxide . It is a nonionic surfactant .


Molecular Structure Analysis

The molecular formula of 1-Decanamine, N,N-dimethyl-, N-oxide is C12H27NO . The IUPAC Standard InChI is InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3 .


Physical And Chemical Properties Analysis

1-Decanamine, N,N-dimethyl-, N-oxide is a colorless to pale yellow viscous liquid . It is soluble in water and stable . The molecular weight is 185.3495 .

Safety and Hazards

1-Decanamine, N,N-dimethyl-, N-oxide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

1-Decanamine, N,N-dimethyl-, N-oxide is suitable for use as a component of dihydroorotate dehydrogenase (DHODH) protein solution to prepare drops for the crystallization of DHODH-piperine complexes . It is also suitable for use as a nonionic surfactant to study the nonreversible adsorption phenomena at the graphite/water interface by pulsed-flow microcalorimetry .

properties

IUPAC Name

N,N-dimethyldecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKZFNZPJKEWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042190
Record name N,N-Dimethyldecylamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-, N-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Decanamine, N,N-dimethyl-, N-oxide

CAS RN

2605-79-0
Record name Decyldimethylamine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2605-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capric dimethyl amine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capric dimethyl amine oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Decanamine, N,N-dimethyl-, N-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyldecylamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyldecylamine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYLAMINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G387VUT5EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Decanamine, N,N-dimethyl-, N-oxide
Reactant of Route 2
1-Decanamine, N,N-dimethyl-, N-oxide

Q & A

Q1: How does decylamine oxide behave at different interfaces?

A1: Decylamine oxide exhibits distinct adsorption behaviors on hydrophilic and hydrophobic surfaces. On hydrophilic surfaces like silica glass, it forms globular aggregates after an initial low-density adsorption phase []. This process is exothermic, meaning it releases heat. In contrast, on hydrophobic surfaces like graphite, decylamine oxide forms flat, ordered monolayer structures [, ]. The formation of this monolayer is strongly exothermic and effectively irreversible, indicating a high affinity for the graphite surface [].

Q2: What are the advantages of using pulsed-flow calorimetry to study decylamine oxide adsorption?

A3: Pulsed-flow calorimetry offers a significant advantage when studying the adsorption of decylamine oxide, especially on hydrophobic surfaces like graphite. Unlike traditional methods, pulsed-flow calorimetry allows for accurate measurement of enthalpy changes even in the "template-monolayer region" where adsorption is effectively irreversible []. This region, characterized by high affinity between decylamine oxide and the surface, is challenging to study with conventional techniques. Therefore, pulsed-flow calorimetry serves as a complementary tool, providing valuable insights into the thermodynamics of irreversible adsorption processes [].

Q3: Beyond its surfactant properties, are there other applications of decylamine oxide?

A4: Yes, decylamine oxide has shown potential in material science applications. For instance, it has been successfully utilized to modify vermiculite, a layered silicate mineral, to improve its compatibility with epoxy resins []. This modification enhances the dispersion of vermiculite within the epoxy matrix, leading to improved properties of the resulting nanocomposites. This demonstrates decylamine oxide's versatility beyond its traditional role as a surfactant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.